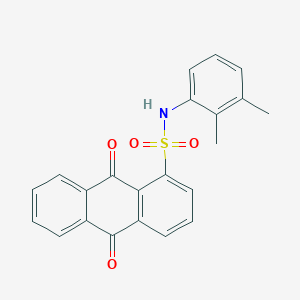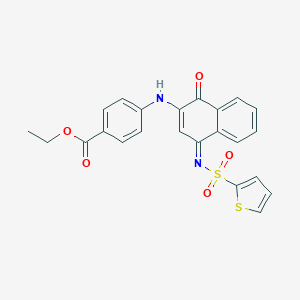
(Z)-ethyl 4-((1-oxo-4-((thiophen-2-ylsulfonyl)imino)-1,4-dihydronaphthalen-2-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 4-((1-oxo-4-((thiophen-2-ylsulfonyl)imino)-1,4-dihydronaphthalen-2-yl)amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene core, a thiophene sulfonyl group, and an ethyl benzoate moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((1-oxo-4-((thiophen-2-ylsulfonyl)imino)-1,4-dihydronaphthalen-2-yl)amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Naphthalene Core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the naphthalene derivative using thiophene-2-sulfonyl chloride under basic conditions.
Formation of the Imine Linkage: The imine linkage is formed by reacting the sulfonylated naphthalene with an amine derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while reduction of the imine linkage results in the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 4-((1-oxo-4-((thiophen-2-ylsulfonyl)imino)-1,4-dihydronaphthalen-2-yl)amino)benzoate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
The compound’s potential biological activity is of interest, particularly its interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or its ability to modulate enzyme activity.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s unique properties could be leveraged for the development of new materials or as a precursor for more complex molecules used in various applications.
Mechanism of Action
The mechanism of action of (Z)-ethyl 4-((1-oxo-4-((thiophen-2-ylsulfonyl)imino)-1,4-dihydronaphthalen-2-yl)amino)benzoate involves its interaction with specific molecular targets. The thiophene sulfonyl group and the imine linkage are likely key functional groups that interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds with similar naphthalene cores but different substituents.
Thiophene Sulfonyl Compounds: Compounds featuring the thiophene sulfonyl group but with different core structures.
Ethyl Benzoate Derivatives: Compounds with the ethyl benzoate moiety but different linking groups.
Uniqueness
What sets (Z)-ethyl 4-((1-oxo-4-((thiophen-2-ylsulfonyl)imino)-1,4-dihydronaphthalen-2-yl)amino)benzoate apart is its combination of these three distinct structural features, which confer unique reactivity and potential biological activity
Properties
IUPAC Name |
ethyl 4-[[(4Z)-1-oxo-4-thiophen-2-ylsulfonyliminonaphthalen-2-yl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S2/c1-2-30-23(27)15-9-11-16(12-10-15)24-20-14-19(17-6-3-4-7-18(17)22(20)26)25-32(28,29)21-8-5-13-31-21/h3-14,24H,2H2,1H3/b25-19- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJZJCPPLWCVAK-PLRJNAJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
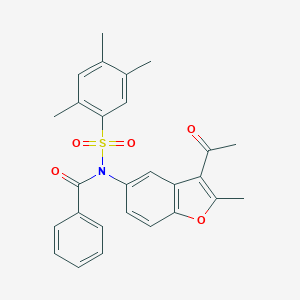
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)isonicotinamide](/img/structure/B491616.png)
![Methyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491620.png)
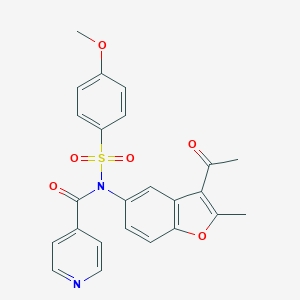
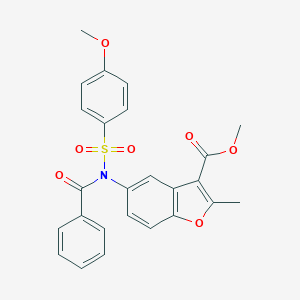
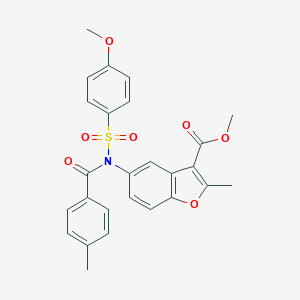
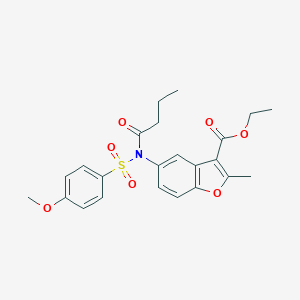
![4-{Acetyl[(4-methoxyphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B491633.png)

![Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491641.png)
![N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,6-trimethylbenzenesulfonyl)butanamide](/img/structure/B491642.png)
![4-METHOXY-N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]BENZENESULFONAMIDE](/img/structure/B491653.png)
![1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B491654.png)
